molecular formula C18H14N2O2 B13437384 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one

Cat. No.: B13437384
M. Wt: 290.3 g/mol
InChI Key: OEJQBEJOXJYPRT-OVCLIPMQSA-N
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Description

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. Indole-based compounds are recognized as privileged scaffolds due to their diverse biological activities and presence in many natural products and clinically relevant molecules . Research Applications and Value: The core structure of this compound suggests potential for investigation in several therapeutic areas. Indole derivatives are extensively studied for their anticancer properties, as they can inhibit the proliferation of tumor cells . Furthermore, structural analogs have demonstrated notable antiviral activity against viruses such as influenza, Coxsackie B4, and hepatitis C, making this compound a valuable starting point for developing novel antiviral agents . Its mechanism of action is likely multi-faceted, as indole compounds are known to interact with various cellular targets. Related molecules have been identified as inhibitors of targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , and their activity often involves the modulation of key enzymatic pathways or protein-protein interactions. Chemical Structure and Properties: The molecule features a 5-methoxyindole moiety linked to an oxoindoline core. This bis-heterocyclic architecture is common in compounds with high binding affinity to multiple biological receptors . Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex, target-specific ligands . Handling and Safety: For Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe laboratory practices are followed. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)/b15-8+

InChI Key

OEJQBEJOXJYPRT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the condensation reaction between 5-methoxyindole-3-carboxaldehyde and isatin in the presence of a base, which forms the desired product through a methylene bridge . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The methoxy group and methylene bridge contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Antibacterial Indolin-2-one Derivatives

Key Compounds and Activities:

Compound Name Substituents/Modifications MIC (μg/mL) S. aureus (MSSA/MRSA) Yield (%) Reference
3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one (3k ) 5-Methoxyindole Not explicitly reported 92.6
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g ) Nitroimidazole 2 (MSSA), 1 (MRSA) 69.0
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one Nitroimidazole + C5-nitro on indolin-2-one 0.0625–0.125 (MRSA) 77.8
3-((5-Nitrothiophen-2-yl)methylene)indolin-2-one (3i ) 5-Nitrothiophene >64 52.1

Key Findings:

  • Nitroimidazole Hybrids (e.g., 3g) : The incorporation of a nitroimidazole moiety drastically enhances antibacterial potency, with 3g achieving MIC values of 1–2 μg/mL against MRSA. This is attributed to the electron-withdrawing nitro group, which improves target binding and membrane penetration .
  • Methoxyindole Derivatives (e.g., 3k) : While 3k exhibits lower antibacterial activity compared to 3g , its methoxy group may contribute to improved solubility or pharmacokinetic properties, which are understudied .
  • C5-Nitro Substitution : Adding a nitro group at the C5 position of the indolin-2-one scaffold (as in 5f ) further reduces MIC values to 0.0625–0.125 μg/mL, demonstrating the critical role of substituent positioning .

Comparison with Anticancer Indolin-2-one Derivatives

Key Compounds and Activities:

Compound Name Substituents/Modifications IC₅₀ (μM) Ovarian Cancer Target Cell Line Reference
LM08 (3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one) 6-Cl-substituted quinoline 7.7–48.8 A2780
6h (Pyrazole-oxindole conjugate) 1,3-Diarylpyrazole 4.36 Jurkat leukemia

Key Findings:

  • Chloroquinoline Derivatives (e.g., LM08): Substitution with a chloroquinoline group confers selective cytotoxicity in ovarian cancer cells (IC₅₀ = 7.7 μM), likely due to apoptosis induction and clonogenic inhibition .
  • Pyrazole-Oxindole Conjugates (e.g., 6h): These hybrids exhibit nanomolar cytotoxicity (CC₅₀ = 4.36 μM) in leukemia cells, with aromatic substituents enhancing DNA intercalation or kinase inhibition .

NMR Spectral Features:

  • The C=O peak of the indolin-2-one scaffold appears at δ ~168–170 ppm in ¹³C NMR across derivatives (e.g., 3k , 3g , 6h ) .
  • Aromatic carbons in methoxyindole derivatives resonate at δ 110–143 ppm , while nitroimidazole-substituted compounds show downfield shifts (δ >150 ppm) due to electron withdrawal .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Nitro (—NO₂) and chloro (—Cl) substituents enhance antibacterial and anticancer activities by improving target affinity and cellular uptake .

Bulkier Substituents: Quinoline and pyrazole rings improve anticancer selectivity but may reduce solubility, necessitating formulation optimization .

Position-Specific Effects: Substituents at the C5 position of indolin-2-one (e.g., —NO₂ in 5f) are more impactful than those at C3 .

Biological Activity

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of the compound's biological activity.

Chemical Structure

The compound can be described by the following structural formula:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

This structure features an indole moiety which is known for its diverse biological properties.

Anticancer Activity

Research has demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes the anticancer activities reported for various indole derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHCT-15 (Colon)39.7
Compound 5SW-620 (Colon)39.7
Compound 6HCT-15 (Colon)46.6

These findings indicate that the compound exhibits potent inhibitory effects against colon cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. The following table outlines the antimicrobial efficacy of related indole derivatives:

CompoundPathogen TestedMIC (µM)Reference
This compoundStaphylococcus aureus248–372
Compound 5dE. coli (resistant strain)372–1240

The data suggest that these compounds are effective against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle regulation and apoptosis pathways in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to cell death.

Case Study 1: Anticancer Efficacy

In a study focusing on indole derivatives, researchers synthesized several compounds similar to this compound and evaluated their anticancer activities against various human cancer cell lines. The results indicated that compounds with methoxy substitutions had enhanced activity against colon cancer cells, highlighting the importance of structural modifications in optimizing therapeutic effects .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of indole derivatives against resistant strains of bacteria. The study found that certain compounds demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that these derivatives could be developed into novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one, and how do microwave-assisted methods compare to conventional approaches?

  • Answer : The compound is synthesized via a catalyst- and solvent-free microwave-assisted method, yielding 53% at 150°C for 5 minutes . Traditional methods often require multi-step reactions with acid catalysts (e.g., acetic acid) and extended reflux times. Microwave synthesis reduces reaction time, minimizes side products, and improves energy efficiency. Key steps include condensation of 5-methoxy-3-hydroxyindolin-2-one with indole derivatives under controlled irradiation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 10.95 ppm for NH protons in DMSO-d6), IR (C=O stretch at ~1699 cm⁻¹), and HRMS (observed [M+Na]⁺ at 506.1848) . Purity is assessed via TLC (silica gel, EtOAc/hexanes) and column chromatography . Melting point analysis (280–282°C) further validates crystallinity .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use anhydrous DMSO or DMF for solubility in biological assays. Desiccants (e.g., silica gel) are critical due to hygroscopic indole moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield, and what variables are most impactful?

  • Answer : Key variables include catalyst type (e.g., iodine vs. FeCl₃), temperature (40–80°C), and solvent (MeCN > CH₃COOH). For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in 5 hours . Design of Experiments (DoE) can systematically optimize parameters like microwave power and molar ratios .

Q. What structural features of this compound contribute to its biological activity, and how do they interact with molecular targets?

  • Answer : The 5-methoxyindole group enhances lipophilicity and membrane permeability, while the methylene bridge allows conformational flexibility for target binding. Docking studies suggest interactions with kinase domains (e.g., VEGFR-2) via hydrogen bonding and π-π stacking . Comparative studies with analogs (e.g., 3-(3-pyridinylmethylene)indolin-2-one) highlight the methoxy group’s role in potency .

Q. How do substituent modifications (e.g., halogenation, alkylation) influence pharmacological properties?

  • Answer : Halogenation (e.g., bromine at the thiophene ring) increases electrophilicity and target affinity, as seen in anti-cancer analogs . N-Alkylation (e.g., propargyl or benzyl groups) improves metabolic stability but may reduce solubility. For instance, N-propargyl derivatives show enhanced in vitro half-lives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., MTT assay at 48 hours) and structural validation (via X-ray crystallography, as in ) are critical. Meta-analyses comparing IC₅₀ values across studies can identify outliers .

Q. Which derivatives show promise for enhancing bioactivity based on structure-activity relationship (SAR) studies?

  • Answer : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the indole ring exhibit improved anti-proliferative activity (e.g., 5-nitro analogs with IC₅₀ = 1.2 µM) . Hybrid molecules (e.g., quinazoline-indole conjugates) demonstrate dual kinase inhibition, leveraging synergistic pharmacophores .

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